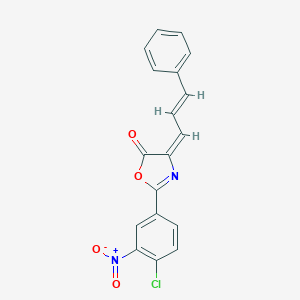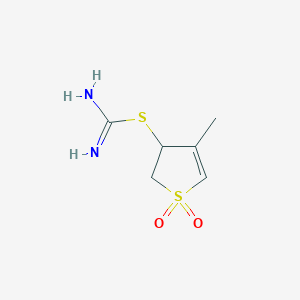
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, also known as CNDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it an attractive target for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its potent activity against a wide range of targets, including cancer cells and various enzymes. Additionally, its unique chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone. One area of interest is the development of new synthetic routes for this compound that could improve its solubility and make it easier to work with in the lab. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify additional targets for this compound. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound, which could have applications in the treatment of a wide range of diseases.
合成法
The synthesis of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone involves a multi-step reaction that begins with the condensation of cinnamaldehyde and 4-chloro-3-nitroaniline to form the corresponding Schiff base. This Schiff base is then cyclized with ethyl acetoacetate to form the oxazolone ring. The resulting compound is then subjected to a series of purification steps to obtain pure this compound.
科学的研究の応用
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C18H11ClN2O4 |
|---|---|
分子量 |
354.7 g/mol |
IUPAC名 |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11ClN2O4/c19-14-10-9-13(11-16(14)21(23)24)17-20-15(18(22)25-17)8-4-7-12-5-2-1-3-6-12/h1-11H/b7-4+,15-8+ |
InChIキー |
WOQNNRXFOUHEDC-DUEVJXGLSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)